molecular formula C11H6ClNO3S B2390246 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride CAS No. 78078-92-9

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

Cat. No.: B2390246
CAS No.: 78078-92-9
M. Wt: 267.68
InChI Key: HBGOGAFJKXIXKJ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a chemical compound with the molecular formula C11H6ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of other chemical entities and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, are commonly used.

    Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride can be compared with other similar compounds, such as:

    2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-oxo-1H-benzo[cd]indole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGOGAFJKXIXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78078-92-9
Record name 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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